molecular formula C23H24N2O2S B7535623 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B7535623
M. Wt: 392.5 g/mol
InChI Key: UXHMBPLHGWHEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is an important signaling molecule involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress and plays a crucial role in maintaining cellular homeostasis.

Mechanism of Action

The mechanism of action of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is an important signaling molecule involved in the UPR pathway. The UPR pathway is activated in response to ER stress and plays a crucial role in maintaining cellular homeostasis. 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one is one of the three main sensors of ER stress and is responsible for phosphorylating eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a decrease in protein synthesis and a reduction in ER stress. Inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one by 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one leads to an increase in ER stress and activation of the UPR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one activity, leading to an increase in ER stress and activation of the UPR pathway. In vivo studies have shown that this compound has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its potent inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which makes it a valuable tool for studying the UPR pathway. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer, neurodegenerative disorders, and metabolic disorders. Another direction is to study the effects of this compound on other signaling pathways involved in ER stress, such as the inositol-requiring enzyme 1 (IRE1) and activating transcription factor 6 (ATF6) pathways. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water.

Synthesis Methods

The synthesis of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one was first reported in 2012 by researchers at the University of California, San Diego. The synthesis involves a series of reactions starting with 4-(1-adamantyl)phenol and 2-chloroacetyl chloride, which are converted to the intermediate 4-(1-adamantyl)phenoxyacetyl chloride. This intermediate is then reacted with 2-aminothiazole to yield the final product.

Scientific Research Applications

The discovery of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has opened up new avenues for scientific research. This compound has been shown to be a potent inhibitor of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which is an important signaling molecule involved in the UPR pathway. The UPR pathway is activated in response to ER stress and plays a crucial role in maintaining cellular homeostasis. Dysregulation of the UPR pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, the inhibition of 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one by 7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one has potential therapeutic applications in the treatment of these diseases.

properties

IUPAC Name

7-[[4-(1-adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-21-10-19(24-22-25(21)5-6-28-22)14-27-20-3-1-18(2-4-20)23-11-15-7-16(12-23)9-17(8-15)13-23/h1-6,10,15-17H,7-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHMBPLHGWHEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5=CC(=O)N6C=CSC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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